molecular formula C14H24N2 B1266734 1-(6-(1-Pyrrolidinyl)-4-hexynyl)pyrrolidine CAS No. 71172-23-1

1-(6-(1-Pyrrolidinyl)-4-hexynyl)pyrrolidine

Cat. No. B1266734
CAS RN: 71172-23-1
M. Wt: 220.35 g/mol
InChI Key: RMIZJARWWRAPCN-UHFFFAOYSA-N
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Description

“1-(6-(1-Pyrrolidinyl)-4-hexynyl)pyrrolidine” is a complex organic compound that contains two pyrrolidine rings. Pyrrolidine, also known as tetrahydropyrrole, is an organic compound with the molecular formula (CH2)4NH . It is a cyclic secondary amine, also classified as a saturated heterocycle . It is a colorless liquid that is miscible with water and most organic solvents .


Synthesis Analysis

Pyrrolidine is prepared industrially by the reaction of 1,4-butanediol and ammonia at a temperature of 165–200 °C and a pressure of 17–21 MPa in the presence of a cobalt- and nickel oxide catalyst, which is supported on alumina . The reaction is carried out in the liquid phase in a continuous tube- or tube bundle reactor . The product is obtained after multistage purification and separation by extractive and azeotropic distillation .


Molecular Structure Analysis

The molecule consists of a pyrrolidinyl group ((CH2)4N-) attached via N to the 4-position of pyridine . It is a white solid . The five-membered pyrrolidine ring is one of the nitrogen heterocycles used widely by medicinal chemists to obtain compounds for the treatment of human diseases . The great interest in this saturated scaffold is enhanced by the possibility to efficiently explore the pharmacophore space due to sp3-hybridization, the contribution to the stereochemistry of the molecule, and the increased three-dimensional (3D) coverage due to the non-planarity of the ring .


Chemical Reactions Analysis

The five-membered pyrrolidine ring is one of the nitrogen heterocycles used widely by medicinal chemists to obtain compounds for the treatment of human diseases . The great interest in this saturated scaffold is enhanced by the possibility to efficiently explore the pharmacophore space due to sp3-hybridization . A highly efficient base-mediated diastereoselective [4 + 1] cycloaddition of ortho-tosylaminophenyl-substituted p-QMs with 3-chlorooxindoles has been developed to afford 3,2′-pyrrolidinyl spirooxindoles in high yields with high diastereoselectivity through a domino 1,6-addition/cyclization sequence .


Physical And Chemical Properties Analysis

Pyrrolidine is a colorless liquid that is miscible with water and most organic solvents . It has a characteristic odor that has been described as "ammoniacal, fishy, shellfish-like" .

Scientific Research Applications

Pyrolysis/GC/MS Analysis of Amadori Compounds

1-[(2'-carboxy)pyrrolidinyl]-1-deoxy-D-fructose, a compound related to 1-(6-(1-pyrrolidinyl)-4-hexynyl)pyrrolidine, was studied using Pyrolysis/Gas Chromatography/Mass Spectrometry (Pyrolysis/GC/MS). This research, conducted by Huyghues-Despointes, Yaylayan, and Keyhani, identified primary and secondary pyrolysis products of this Amadori compound, providing insights into the pyrolysis behavior of related pyrrolidine derivatives (Huyghues-Despointes, Yaylayan, & Keyhani, 1994).

Synthesis of Organosoluble Polyimides

Huang et al. synthesized a novel aromatic diamine monomer containing pyrrolidine groups, which was used to create polyimides. These polymers demonstrated good solubility, high thermal stability, and excellent hydrophobicity, indicating potential applications in materials science (Huang et al., 2017).

Crystal Structure Analysis of Quinolone Antibiotics

The study by Hernández-Quiroz, Hernández-Ortega, and Soriano-garcia on the crystal structure of a quinolone antibiotic involving a pyrrolidinyl group sheds light on the structural aspects of such compounds. This research contributes to understanding the chemical behavior of quinolone compounds and their analogs (Hernández-Quiroz, Hernández-Ortega, & Soriano-garcia, 1999).

Synthesis of 1′-aza-C-nucleosides

Filichev and Pedersen's research on the synthesis of pyrimidine 1′-aza-C-nucleosides from pyrrolidin-3-ol derivatives demonstrates the utility of pyrrolidine derivatives in nucleoside chemistry. This work has implications for the development of novel nucleoside analogs (Filichev & Pedersen, 2001).

Hydroxyproline Derivatives as Asymmetric Organocatalysts

Zlotin reviewed the use of hydroxyproline-derived amino acids and amino amides, which include pyrrolidinyl groups, as organocatalysts for asymmetric reactions. This research indicates the significance of pyrrolidinyl derivatives in catalyzing various organic reactions (Zlotin, 2015).

Future Directions

The development of clinically active drugs relies increasingly on the use of heterocyclic scaffolds, many of which contain nitrogen . The introduction of heteroatomic fragments in these molecules is not a random choice, considering that they are useful tools for modifying physicochemical parameters and obtaining the best ADME/Tox results for drug candidates . This work can guide medicinal chemists to the best approach in the design of new pyrrolidine compounds with different biological profiles .

properties

IUPAC Name

1-(6-pyrrolidin-1-ylhex-2-ynyl)pyrrolidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C14H24N2/c1(3-9-15-11-5-6-12-15)2-4-10-16-13-7-8-14-16/h1,3,5-14H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RMIZJARWWRAPCN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)CCCC#CCN2CCCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H24N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30221362
Record name 1-(6-(1-Pyrrolidinyl)-4-hexynyl)pyrrolidine
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Molecular Weight

220.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(6-(1-Pyrrolidinyl)-4-hexynyl)pyrrolidine

CAS RN

71172-23-1
Record name 1-(6-(1-Pyrrolidinyl)-4-hexynyl)pyrrolidine
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Record name 1-(6-(1-Pyrrolidinyl)-4-hexynyl)pyrrolidine
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Record name 1,6-BIS(PYRROLIDINO)-2-HEXYNE
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Record name 1-(6-(1-Pyrrolidinyl)-4-hexynyl)pyrrolidine
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